Comparative Formation Ratio of Ranitidine S-oxide vs. N-oxide in Human and Rat Liver Microsomes
In both rat and human liver microsomes, the formation of ranitidine S-oxide is quantitatively minor compared to ranitidine N-oxide. The S-oxide accounts for 13–18% of total metabolite formation, whereas the N-oxide constitutes 66–76% [1]. This 4.2- to 5.8-fold difference in relative abundance is a direct consequence of distinct enzymatic specificities: FMO3 produces N- and S-oxides at a 4:1 ratio, while FMO1 is 13-fold less efficient than FMO3 in generating the S-oxide [2].
| Evidence Dimension | Relative metabolite formation in liver microsomes |
|---|---|
| Target Compound Data | 13–18% of total metabolite formation |
| Comparator Or Baseline | Ranitidine N-oxide: 66–76% of total metabolite formation |
| Quantified Difference | 4.2- to 5.8-fold lower abundance for S-oxide |
| Conditions | Rat and human liver microsomal incubations; metabolite quantification by HPLC |
Why This Matters
This differential formation ratio dictates that analytical methods and metabolic studies must be optimized specifically for the S-oxide rather than relying on N-oxide data, as the lower abundance necessitates higher sensitivity requirements.
- [1] Chung, W. G., Park, C. S., Roh, H. K., Lee, W. K., & Cha, Y. N. (2000). Oxidation of Ranitidine by Isozymes of Flavin-Containing Monooxygenase and Cytochrome P450. Japanese Journal of Pharmacology, 84(2), 213-220. View Source
- [2] Chung, W. G., et al. (2000). Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450. Jpn J Pharmacol, 84(2), 213-220. (Abstract details on recombinant FMO isozyme activity). View Source
